molecular formula C6H8N2O2 B3022030 N'-hydroxy-5-methylfuran-2-carboximidamide CAS No. 721450-68-6

N'-hydroxy-5-methylfuran-2-carboximidamide

Cat. No.: B3022030
CAS No.: 721450-68-6
M. Wt: 140.14 g/mol
InChI Key: JNFWYADQQCEMKS-UHFFFAOYSA-N
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Description

N'-Hydroxy-5-methylfuran-2-carboximidamide (CAS: 1390739-62-4) is a substituted furan derivative characterized by a hydroxylamine group attached to the carboximidamide moiety and a methyl group at the 5-position of the furan ring. Its hydrochloride salt form has the molecular formula C₆H₉ClN₂O₂ and a molecular weight of 176.60 g/mol . The compound is structurally related to hydroxamic acids and amidine derivatives, which are known for their roles in metal chelation and bioactive applications .

Properties

IUPAC Name

N'-hydroxy-5-methylfuran-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-2-3-5(10-4)6(7)8-9/h2-3,9H,1H3,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFWYADQQCEMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C(=N\O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-5-methylfuran-2-carboximidamide typically involves the reaction of 5-methylfuran-2-carboxylic acid with hydroxylamine under specific conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a suitable base .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-5-methylfuran-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

NHMFCA serves as a building block in organic synthesis, allowing researchers to create more complex molecules. Its unique structure enables various chemical reactions, including:

  • Oxidation: Producing oximes or nitroso derivatives.
  • Reduction: Converting hydroxyimino groups to amines.
  • Substitution: Facilitating electrophilic substitution reactions on the furan ring.
Reaction TypeProducts FormedCommon Reagents
OxidationOximes, nitroso derivativesHydrogen peroxide, KMnO₄
ReductionAminesNaBH₄, LiAlH₄
SubstitutionSubstituted furan derivativesHalogens, nitrating agents

Biology

Research into the biological activities of NHMFCA has revealed potential antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of various microorganisms, including Escherichia coli and Staphylococcus aureus.

Case Study: Antimicrobial Activity
A study conducted using the agar well diffusion method demonstrated that NHMFCA exhibited significant antimicrobial activity against several pathogens. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition zones.

MicroorganismInhibition Zone (mm) at 60 μL
E. coli15
Staphylococcus aureus18
Candida albicans12

Medicine

Ongoing research is exploring NHMFCA's potential as a therapeutic agent. Its ability to interact with biological molecules suggests it may modulate enzyme activity or receptor functions, paving the way for applications in drug development.

Mechanism of Action:
The hydroxyimino group can form hydrogen bonds with target proteins, influencing their activity. This property is being investigated for its implications in treating various diseases.

Mechanism of Action

The mechanism of action of N’-hydroxy-5-methylfuran-2-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Furan Ring

N'-Hydroxy-5-(Trifluoromethyl)Furan-2-Carboximidamide
  • Structure : The 5-methyl group in the parent compound is replaced with a trifluoromethyl (-CF₃) group.
  • Molecular Formula : C₇H₆F₃N₂O₂ (estimated).
  • Impact : The electron-withdrawing CF₃ group enhances electrophilicity and metabolic stability compared to the methyl group. This substitution may improve resistance to oxidative degradation but reduce solubility in polar solvents .
N-Phenyl-2-Furohydroxamic Acid (Compound 11 in )
  • Structure : Features a hydroxamic acid (-CONHOH) group instead of the carboximidamide (-C(=NH)NHOH) moiety.
  • Molecular Formula: C₁₁H₉NO₃.
  • Impact : Hydroxamic acids are potent metal chelators (e.g., iron, zinc) and exhibit antioxidant activity in DPPH and β-carotene assays . The amidine group in N'-hydroxy-5-methylfuran-2-carboximidamide may offer distinct reactivity, such as stronger basicity or alternative binding modes.

Pharmaceutical Analogs: Ranitidine Derivatives

Ranitidine-related compounds () share the furan core but feature dimethylamino and nitroacetamide groups. For example:

  • Ranitidine Diamine Hemifumarate : Contains a thioether-linked ethylamine group.
  • Ranitidine’s dimethylamino group enhances solubility and bioavailability, whereas the methyl group in this compound may prioritize steric accessibility for binding interactions.

Benzimidazole-Furan Hybrids ()

  • Example Compound : N'-Cyclopentyl-2-{5-[4-(N'-Cyclopentylcarbamimidoyl)Phenyl]Furan-2-yl}-1H-Benzimidazole-6-Carboximidamide.
  • Structure : Combines benzimidazole and furan rings with bulky cyclopentyl substituents.
  • Impact : The extended aromatic system and bulky groups increase molecular weight (>400 g/mol) and likely enhance binding affinity to biological targets (e.g., kinases or receptors). In contrast, this compound’s simpler structure (176.60 g/mol) may favor synthetic accessibility and pharmacokinetic flexibility .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
This compound C₆H₉ClN₂O₂ 176.60 Hydroxyamidine, Methyl-furan Chelation, intermediate synthesis
N'-Hydroxy-5-(trifluoromethyl)furan-2-carboximidamide C₇H₆F₃N₂O₂ ~210.12 CF₃, Hydroxyamidine Enhanced metabolic stability
N-Phenyl-2-furohydroxamic acid C₁₁H₉NO₃ 203.19 Hydroxamic acid, Furan Antioxidant, metal chelation
Ranitidine Diamine Hemifumarate C₁₃H₁₈N₄O₃S 314.37 Dimethylamino, Thioether Antiulcer drug (historical use)
Benzimidazole-Furan Hybrid () C₂₉H₃₂N₆O 480.61 Benzimidazole, Cyclopentyl Potential kinase inhibition

Research Implications

  • Drug Development : The hydroxyamidine group in this compound offers a balance between chelation capacity and synthetic feasibility compared to hydroxamic acids .
  • Structural Optimization : Substituting the methyl group with CF₃ () or integrating benzimidazole () could tailor the compound for specific therapeutic targets.

Biological Activity

N'-Hydroxy-5-methylfuran-2-carboximidamide (CAS Number: 721450-68-6) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C₆H₈N₂O
  • Molecular Weight : 140.14 g/mol
  • MDL Number : MFCD19103365
  • Hazards : Classified as an irritant .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound exhibits activity against various pathogens, which is crucial for developing new antimicrobial agents.

Research Findings

  • Antimicrobial Spectrum :
    • The compound was tested against a range of microorganisms, including:
      • Escherichia coli
      • Staphylococcus aureus
      • Klebsiella pneumoniae
      • Candida albicans
    The results indicated moderate to significant antimicrobial activity, suggesting its potential as a lead compound for antibiotic development .
  • Mechanism of Action :
    • The proposed mechanism involves disruption of microbial cell membranes and inhibition of essential cellular processes such as DNA replication and protein synthesis. This aligns with the action of other known antimicrobial agents .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of the compound against resistant strains of Staphylococcus aureus. Results showed an IC50 value indicating effective inhibition at low concentrations, comparable to established antibiotics .

Case Study 2: Antifungal Activity

In another investigation, the antifungal properties were assessed against Candida albicans. The compound demonstrated significant inhibitory effects, suggesting its potential application in treating fungal infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research indicates that variations in substituents can enhance or diminish its efficacy against specific pathogens.

ModificationEffect on Activity
Hydroxyl Group AdditionIncreased antibacterial activity
Methyl Substituent VariationAltered potency against fungi

This table summarizes how structural changes impact the biological activity, providing insights for further optimization in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-hydroxy-5-methylfuran-2-carboximidamide
Reactant of Route 2
N'-hydroxy-5-methylfuran-2-carboximidamide

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